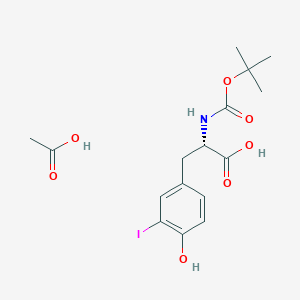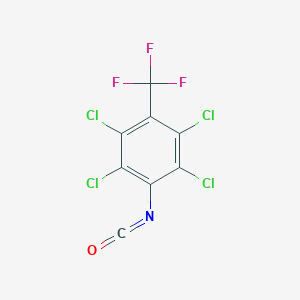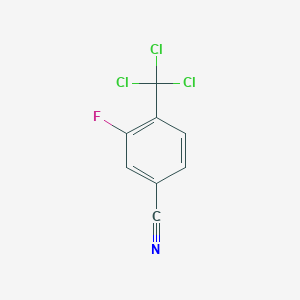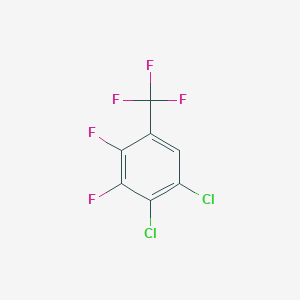
3-(Trifluoromethyl)-4-chlorobenzal chloride, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-4-chlorobenzal chloride (3-TMCBC) is an organochlorine compound with a molecular formula of C7H4ClF3. It is a white solid that is soluble in organic solvents and has a melting point of about 78 °C. 3-TMCBC has been used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and as a catalyst in biochemical reactions.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% has a wide range of scientific research applications, including organic synthesis, polymer synthesis, and as a catalyst in biochemical reactions. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers, such as polyurethanes and polyamides. In addition, it has been used as a catalyst in the synthesis of biologically active compounds, such as antibiotics, hormones, and vitamins.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% is not yet fully understood. However, it is believed to involve the formation of a trifluoromethyl anion intermediate that is then attacked by the 4-chlorobenzaldehyde. This results in the formation of a trifluoromethyl-4-chlorobenzal chloride product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% are not yet fully understood. However, it has been shown to have some anti-inflammatory and anti-bacterial properties in animal models. It has also been shown to have some cytotoxic and genotoxic effects in cell cultures.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% in lab experiments is its high reactivity and selectivity. It is also relatively inexpensive and easy to obtain. The main limitation is its potential toxicity, as it is an organochlorine compound.
Orientations Futures
Future research should focus on further elucidating the mechanism of action of 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97%, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in organic synthesis, polymer synthesis, and as a catalyst in biochemical reactions. Finally, further research should be conducted to investigate the potential toxicity of 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% and to develop methods to reduce or eliminate its potential toxicity.
Méthodes De Synthèse
3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% can be synthesized from a variety of starting materials, such as trifluoromethylbenzene, trifluoromethylbenzyl chloride, and 4-chlorobenzaldehyde. The most common method is the reaction of trifluoromethylbenzene with 4-chlorobenzaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride. This reaction yields 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% in high yields (up to 97%).
Propriétés
IUPAC Name |
1-chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETJKIHGIYBVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)






![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)


